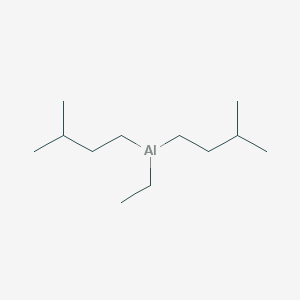
Ethylbis(3-methylbutyl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbis(3-methylbutyl)alumane is an organoaluminum compound with the chemical formula C10H23Al. It is a member of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Preparation Methods
The synthesis of Ethylbis(3-methylbutyl)alumane typically involves the reaction of aluminum with ethyl and 3-methylbutyl groups. One common method is the reaction of aluminum trichloride (AlCl3) with ethylmagnesium bromide (EtMgBr) and 3-methylbutylmagnesium bromide (3-MBuMgBr) in an ether solvent. The reaction proceeds as follows:
AlCl3+EtMgBr+3-MBuMgBr→EtAl(3-MBu)2+MgBr2
This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound .
Chemical Reactions Analysis
Ethylbis(3-methylbutyl)alumane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and the corresponding organic by-products.
Reduction: It can act as a reducing agent in organic synthesis, reducing various functional groups such as carbonyls.
Substitution: The ethyl and 3-methylbutyl groups can be substituted with other organic groups through reactions with appropriate reagents.
Common reagents used in these reactions include oxygen for oxidation, hydrogen or hydride donors for reduction, and various organic halides for substitution reactions .
Scientific Research Applications
Ethylbis(3-methylbutyl)alumane has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including aluminum-based nanomaterials.
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of Ethylbis(3-methylbutyl)alumane involves the formation of reactive intermediates that facilitate various chemical transformations. The aluminum center in the compound can coordinate with multiple ligands, allowing it to participate in a range of catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed or facilitated by the compound .
Comparison with Similar Compounds
Ethylbis(3-methylbutyl)alumane can be compared with other organoaluminum compounds such as trimethylaluminum (AlMe3) and triethylaluminum (AlEt3). While all these compounds share similar reactivity patterns, this compound is unique due to the presence of the bulkier 3-methylbutyl groups, which can influence its steric and electronic properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .
Similar compounds include:
- Trimethylaluminum (AlMe3)
- Triethylaluminum (AlEt3)
- Diisobutylaluminum hydride (DIBAL-H)
These compounds are also widely used in catalysis and organic synthesis, but their specific applications and reactivity can differ based on their structure and substituents .
Properties
CAS No. |
569660-11-3 |
|---|---|
Molecular Formula |
C12H27Al |
Molecular Weight |
198.32 g/mol |
IUPAC Name |
ethyl-bis(3-methylbutyl)alumane |
InChI |
InChI=1S/2C5H11.C2H5.Al/c2*1-4-5(2)3;1-2;/h2*5H,1,4H2,2-3H3;1H2,2H3; |
InChI Key |
MLZKSTUDPXLEQH-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](CCC(C)C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


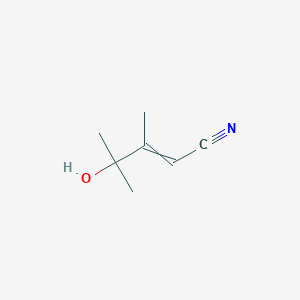
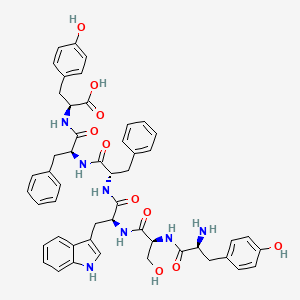
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
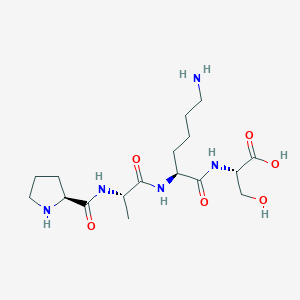
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
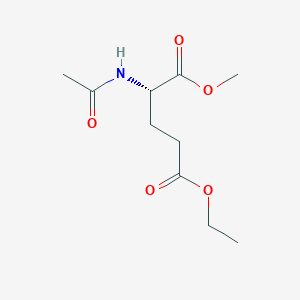
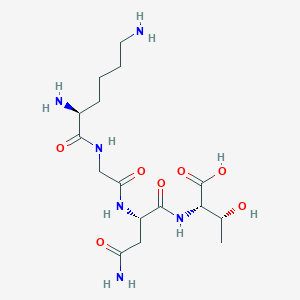
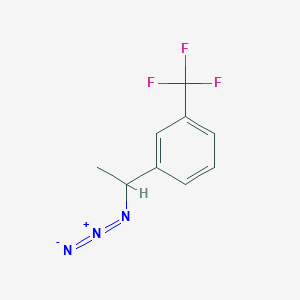
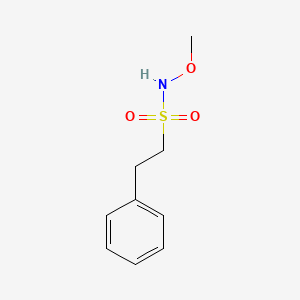
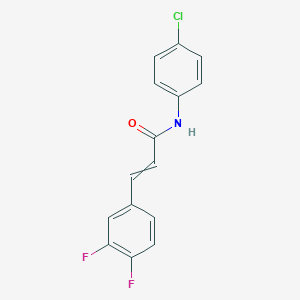
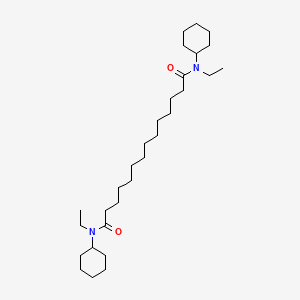
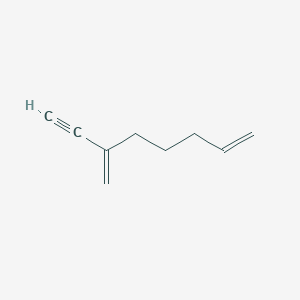
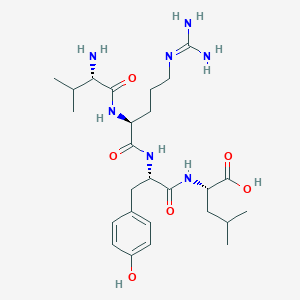
![N-[2-(5-Methylpyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14213857.png)
